3-(1,3-Dioxan-2-Yl)-4'-Phenoxypropiophenone
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Overview
Description
3-(1,3-Dioxan-2-Yl)-4’-Phenoxypropiophenone is an organic compound characterized by the presence of a 1,3-dioxane ring and a phenoxypropiophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxan-2-Yl)-4’-Phenoxypropiophenone typically involves the formation of the 1,3-dioxane ring through the reaction of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst. The phenoxypropiophenone moiety can be introduced through a Friedel-Crafts acylation reaction, where phenol reacts with a suitable acyl chloride in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The removal of water during the reaction, using techniques such as Dean-Stark apparatus, is crucial for the successful formation of the 1,3-dioxane ring .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxan-2-Yl)-4’-Phenoxypropiophenone can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkoxides, amines, and other nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1,3-Dioxan-2-Yl)-4’-Phenoxypropiophenone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxan-2-Yl)-4’-Phenoxypropiophenone involves its interaction with specific molecular targets and pathways. The 1,3-dioxane ring can act as a stabilizing moiety, while the phenoxypropiophenone group can interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane Derivatives: Compounds with similar 1,3-dioxane rings, such as 1,3-dioxacycloalkyl-containing azoxybenzenes.
Phenoxypropiophenone Derivatives: Compounds with similar phenoxypropiophenone moieties, such as various substituted phenoxypropiophenones.
Uniqueness
3-(1,3-Dioxan-2-Yl)-4’-Phenoxypropiophenone is unique due to the combination of the 1,3-dioxane ring and the phenoxypropiophenone moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(4-phenoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c20-18(11-12-19-21-13-4-14-22-19)15-7-9-17(10-8-15)23-16-5-2-1-3-6-16/h1-3,5-10,19H,4,11-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYMZXRKNVAAJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646004 |
Source
|
Record name | 3-(1,3-Dioxan-2-yl)-1-(4-phenoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884504-36-3 |
Source
|
Record name | 3-(1,3-Dioxan-2-yl)-1-(4-phenoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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